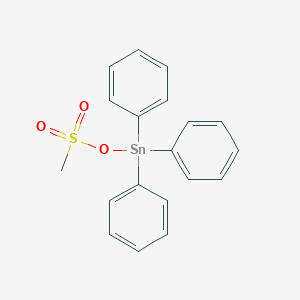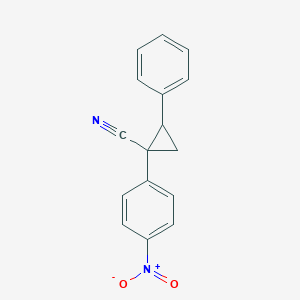
Cyclopropanecarbonitrile, 1-(p-nitrophenyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarbonitrile, 1-(p-nitrophenyl)-2-phenyl- is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is commonly known as NPPC and is a colorless liquid that is soluble in organic solvents. NPPC is widely used in the synthesis of various organic compounds and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of NPPC is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. NPPC has also been shown to inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
NPPC has been shown to exhibit cytotoxic effects on various cancer cell lines. It has also been shown to induce cell cycle arrest and inhibit the migration of cancer cells. NPPC has also been shown to exhibit anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NPPC in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using NPPC is its toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of NPPC in scientific research. One potential application is in the synthesis of novel anticancer agents. NPPC can also be used as a building block in the synthesis of various biologically active compounds. Further studies are needed to fully understand the mechanism of action of NPPC and its potential applications in scientific research.
Conclusion:
In conclusion, NPPC is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is widely used in the synthesis of various organic compounds and has shown promising results in scientific research applications. NPPC has potential applications in the development of novel anticancer agents and other biologically active compounds. Further studies are needed to fully understand the mechanism of action of NPPC and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of NPPC involves the reaction between cyclopropanecarbonitrile and p-nitrobenzyl chloride in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure NPPC.
Aplicaciones Científicas De Investigación
NPPC has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor properties and has been used in the synthesis of various anticancer agents. NPPC has also been used as a precursor in the synthesis of various biologically active compounds such as 2-phenyl-3,4-dihydroisoquinolin-1(2H)-ones.
Propiedades
Número CAS |
10432-22-1 |
|---|---|
Nombre del producto |
Cyclopropanecarbonitrile, 1-(p-nitrophenyl)-2-phenyl- |
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-2-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H12N2O2/c17-11-16(10-15(16)12-4-2-1-3-5-12)13-6-8-14(9-7-13)18(19)20/h1-9,15H,10H2 |
Clave InChI |
AVYTZYMHDAMJRD-UHFFFAOYSA-N |
SMILES |
C1C(C1(C#N)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
SMILES canónico |
C1C(C1(C#N)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



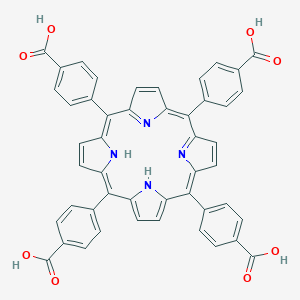
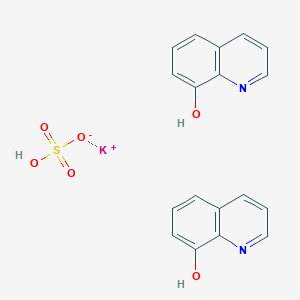

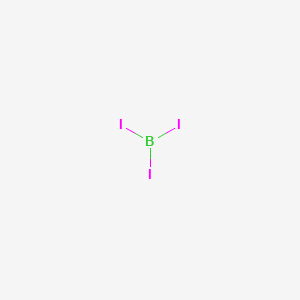
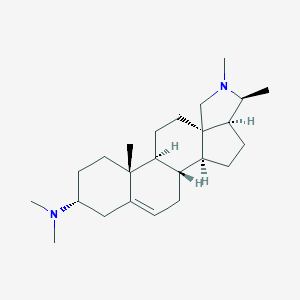
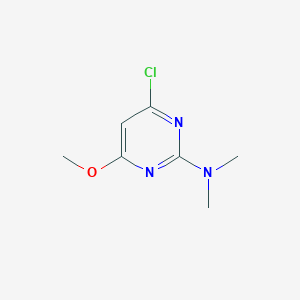
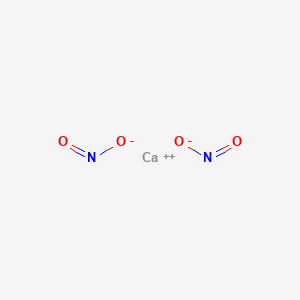
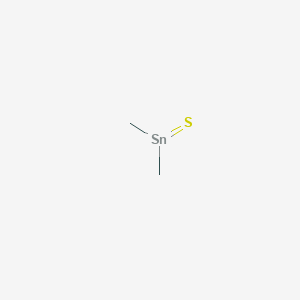
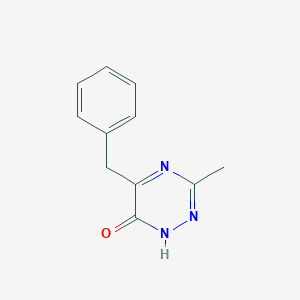
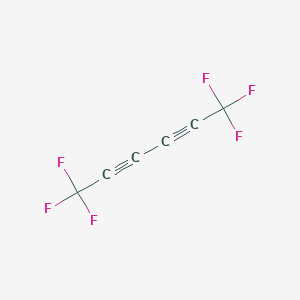
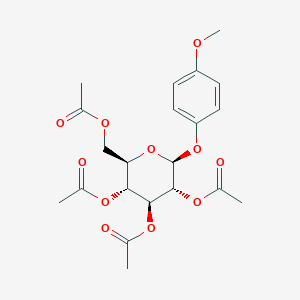
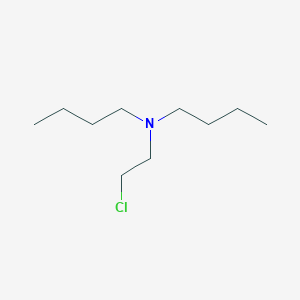
![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)
